
1,2,3,4-テトラヒドロキノリン-5-スルホンアミド
説明
1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a chemical compound with the CAS Number: 1155515-51-7 . It has a molecular weight of 212.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of similar compounds .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a powder that is stored at room temperature . Its InChI Code is 1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13) .
科学的研究の応用
医薬品化学
1,2,3,4-テトラヒドロキノリン-5-スルホンアミドは、医薬品化学における可能性を探求されている化合物です。これは、いくつかの薬理学的に活性な化合物を含むテトラヒドロキノリンファミリーに属しています。 例えば、テトラヒドロキノリン誘導体は、抗炎症、抗菌、抗ウイルス、抗真菌、抗リーシュマニア、抗癌、および抗マラリア特性について研究されています 。 これらの化合物は、不整脈治療薬や住血吸虫症治療薬などのさまざまな医薬品の合成にも使用されていることが知られています .
材料科学
材料科学の分野では、1,2,3,4-テトラヒドロキノリン-5-スルホンアミドは、抗酸化剤および腐食防止剤として使用できます。 これは、さまざまな染料の活性成分として働き、アルコール、エーテル、二硫化炭素、および多くの有機溶媒と混和性があるため、さまざまな材料の配合に役立ちます .
環境科学
1,2,3,4-テトラヒドロキノリン-5-スルホンアミドの環境への適用は、広範囲にわたって文書化されていません。 しかし、その親化合物であるテトラヒドロキノリンは、抗酸化剤および腐食防止剤としての役割で知られており、環境保護および修復における潜在的な用途を示唆しています .
分析化学
分析化学では、1,2,3,4-テトラヒドロキノリン-5-スルホンアミドは、その明確な特性と純度のために、標準または試薬として使用できます。 この化合物の安定性と反応性は、さまざまな分析手順に適していますが、この分野における特定の用途はさらなる研究が必要です .
生化学
生化学的に、テトラヒドロキノリン誘導体は、多くの生物活性分子に存在するため、重要です。それらは、タンパク質の変性を阻害し、抗酸化活性を持っています。 これらの特性は、タンパク質の相互作用と安定化の研究に活用できます .
薬理学
薬理学的に、1,2,3,4-テトラヒドロキノリン-5-スルホンアミドとその誘導体は、幅広い活性を示します。 それらは、これらの状態に関与する特定のタンパク質相互作用を阻害することによって、神経変性疾患を含むさまざまな疾患の治療における治療の可能性を探求されています .
Safety and Hazards
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The compound’s sulfonamide group allows it to form stable complexes with enzyme active sites, thereby modulating their function. Additionally, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide can interact with proteins involved in signal transduction, affecting cellular communication processes .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroquinoline-5-sulfonamide on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . By modulating these pathways, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide can induce cell cycle arrest or promote programmed cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in key metabolic processes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, 1,2,3,4-Tetrahydroquinoline-5-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinoline-5-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1,2,3,4-Tetrahydroquinoline-5-sulfonamide remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products can also have biological activity, which may complicate the interpretation of long-term studies .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSDUAPUHNEYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2S(=O)(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




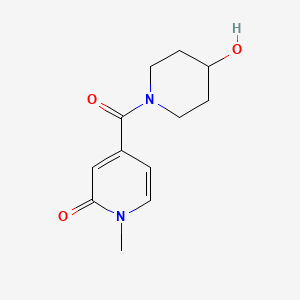
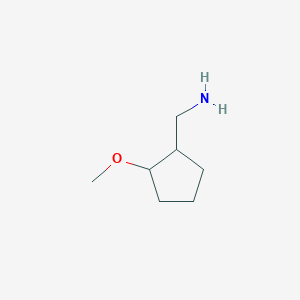

![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
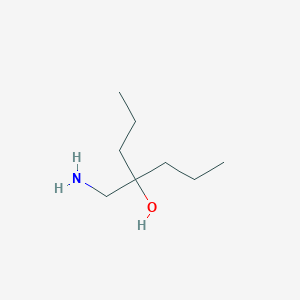
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)

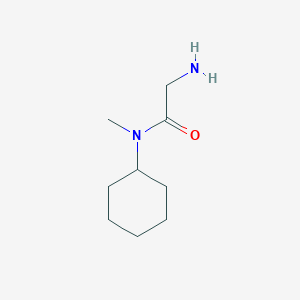
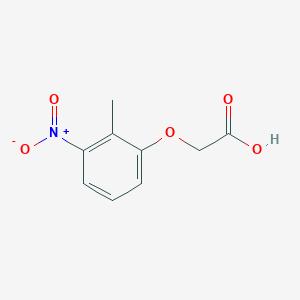
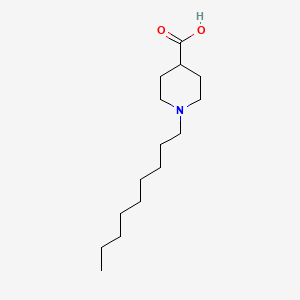

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)